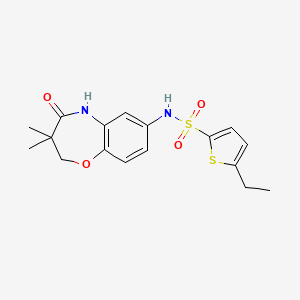

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide

Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a heterocyclic compound featuring a benzoxazepin core fused with a thiophene sulfonamide moiety. The benzoxazepin ring system (a seven-membered ring containing oxygen and nitrogen) is substituted with a 3,3-dimethyl-4-oxo group, while the sulfonamide group is attached to a 5-ethylthiophene ring.

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S2/c1-4-12-6-8-15(24-12)25(21,22)19-11-5-7-14-13(9-11)18-16(20)17(2,3)10-23-14/h5-9,19H,4,10H2,1-3H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYXVZQSEUCBLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate benzene derivative and an oxazepine precursor under acidic or basic conditions.

Introduction of the Thiophene Sulfonamide Moiety: This step involves the sulfonation of a thiophene derivative followed by the coupling of the sulfonated thiophene with the benzoxazepine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, to create derivatives with different properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are known for their broad-spectrum antimicrobial properties. Recent studies have highlighted the effectiveness of sulfonamide derivatives against various bacterial strains. For instance:

- A series of sulfonamide derivatives were synthesized and evaluated for their antimicrobial activity against a panel of bacteria. The results indicated that certain derivatives exhibited significant bacteriostatic effects, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has shown promise in anticancer research:

- In vitro studies have demonstrated that sulfonamide derivatives can induce cytotoxicity in cancer cell lines. For example, compounds similar to N-(3,3-dimethyl-4-oxo...) were tested against the NCI-60 cell line panel and showed remarkable activity against multiple human tumor cell lines including lung and colon cancers .

| Compound | Cancer Cell Lines Tested | GI50 (μM) |

|---|---|---|

| N-(3,3-dimethyl...) | Lung, Colon | 1.9 - 3.0 |

| Other Sulfonamides | Various | Varies |

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor:

- Specific sulfonamide derivatives have been synthesized to target enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases. For instance, some compounds were found to inhibit α-glucosidase and acetylcholinesterase activities, which are critical in managing Type 2 diabetes mellitus and Alzheimer's disease .

Case Studies

Several case studies have documented the synthesis and biological evaluation of sulfonamide derivatives:

- Synthesis and Evaluation of Anticancer Agents :

- Antimicrobial Activity Assessment :

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles (e.g., benzoxazepins, triazoles) and substituents (e.g., sulfonamides, halogens). Below is a comparative analysis with key examples from the literature:

Key Findings:

Core Heterocycle Influence: The benzoxazepin core in the target compound provides a rigid, oxygen-nitrogen-containing framework distinct from the 1,2,4-triazole systems in analogs . Sulfonamide groups in both classes contribute to hydrogen-bonding interactions, critical for crystal packing (as per Etter’s hydrogen-bonding rules ) and molecular recognition.

Substituent Effects: The ethylthiophene substituent in the target compound introduces lipophilicity, contrasting with the halogenated phenyl groups (e.g., 2,4-difluorophenyl) in triazole analogs, which enhance electronegativity and metabolic stability .

Synthetic Complexity :

- Triazole derivatives are synthesized via cyclization of hydrazinecarbothioamides under basic conditions, a route less applicable to benzoxazepins due to their fused-ring system.

- The absence of C=O IR bands in triazole-thiones (1247–1255 cm⁻¹ for ν(C=S)) vs. hypothetical C=O stretches (~1680 cm⁻¹) in the benzoxazepin highlights functional-group divergence.

Data Tables

Table 1: Comparative Physicochemical Properties

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound belonging to the oxazepine class. It exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article aims to detail its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzoxazepine structure characterized by a seven-membered ring containing nitrogen and oxygen atoms. The presence of dimethyl and oxo groups contributes to its chemical complexity and potential reactivity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H22N2O3S |

| Molecular Weight | 342.44 g/mol |

| CAS Number | 921791-39-1 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions:

- Inhibition of Enzymes : The compound has shown potential as an inhibitor of metalloenzymes such as carbonic anhydrase (CA) isoforms. In vitro studies indicated that it effectively inhibits hCA II and hCA IX isoforms with Ki values ranging from 2.6 to 598.2 nM for hCA II and 16.1 to 321 nM for hCA IX .

- Antiproliferative Activity : Research has demonstrated its efficacy against cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The compound induced apoptosis in MCF-7 cells by enhancing the expression of pro-apoptotic proteins like Bax while reducing anti-apoptotic proteins like Bcl-2 .

Biological Activity Studies

Several studies have evaluated the biological activities of this compound:

Anticancer Activity

A study focused on the antiproliferative effects against MCF-7 and Caco-2 cell lines found that the compound exhibited significant cytotoxicity with IC50 values indicating strong activity against these cancer types .

Antimicrobial Activity

The compound's antimicrobial properties were assessed against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, this compound was administered to MCF-7 cells. The study reported a significant reduction in cell viability at concentrations as low as 5 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells correlating with elevated levels of active caspases .

Case Study 2: Antimicrobial Assessment

A series of experiments evaluated the antimicrobial efficacy against common pathogens. The compound was tested using the broth microdilution method against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting potent antimicrobial activity comparable to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.